N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
- It belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic scaffolds containing oxygen and nitrogen atoms.
- These compounds have gained attention due to their versatility in drug discovery, especially as anti-infective agents .
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: is a complex organic compound with a unique structure.
Preparation Methods
- The synthetic route for this compound involves several steps.
- One possible method starts with the treatment of benzaldehyde with malonic acid to yield cinnamic acid.
- Cinnamic acid then reacts with amidoxime using carbonyl diimidazoles to obtain the 3,5-disubstituted 1,2,4-oxadiazole derivatives .
- Industrial production methods may vary, but the key steps involve these transformations.
Chemical Reactions Analysis
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would be derivatives of the compound with modified functional groups.
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: can undergo various reactions.
Scientific Research Applications
- This compound has potential applications in various fields:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its antimicrobial or antiviral properties.
Industry: Developing novel materials or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects is still an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
- Similar compounds include other 1,2,4-oxadiazoles.
- What sets this compound apart is its specific substitution pattern and the presence of the naphthalene ring.
- Further studies can explore its uniqueness and potential advantages over related structures.
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H22N4O3/c29-24(25-13-12-22-26-23(28-31-22)17-7-2-1-3-8-17)20-15-21(30-27-20)19-11-10-16-6-4-5-9-18(16)14-19/h1-3,7-8,10-11,14-15H,4-6,9,12-13H2,(H,25,29) |
InChI Key |
LHYLVFLCTJEPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NCCC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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